4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390000
InChI: InChI=1S/C19H16ClN5O3S2/c20-16-7-6-14(30(26,27)24-8-10-28-11-9-24)12-15(16)18-23-25-17(21-22-19(25)29-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2
SMILES:
Molecular Formula: C19H16ClN5O3S2
Molecular Weight: 461.9 g/mol

4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine

CAS No.:

Cat. No.: VC16390000

Molecular Formula: C19H16ClN5O3S2

Molecular Weight: 461.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine -

Specification

Molecular Formula C19H16ClN5O3S2
Molecular Weight 461.9 g/mol
IUPAC Name 4-[4-chloro-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine
Standard InChI InChI=1S/C19H16ClN5O3S2/c20-16-7-6-14(30(26,27)24-8-10-28-11-9-24)12-15(16)18-23-25-17(21-22-19(25)29-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Standard InChI Key REEGLYCFKPCDNI-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Physicochemical Properties

PropertyValue
Molecular Weight461.9 g/mol
Density~1.5 g/cm³ (estimated)
Melting Point>200°C (decomposes)
SolubilityDMSO, DMF (>10 mM)
LogP (Partition Coefficient)~3.2 (predicted)

The compound’s stability under physiological conditions remains under investigation, though analogs demonstrate resistance to hydrolysis at neutral pH .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three key stages :

  • Cyclocondensation: 4-Amino-3-arylaminomercapto-1,2,4-triazole reacts with α-bromobenzophenone in dry DMF (K₂CO₃, 80°C, 12 hr) to form the triazolo-thiadiazole core.

  • Sulfonylation: The intermediate undergoes sulfonation using chlorosulfonic acid, introducing the benzenesulfonyl group.

  • Morpholine Coupling: The sulfonyl chloride intermediate reacts with morpholine in THF (0°C, 2 hr) to yield the final product.

Reaction Scheme:

Triazole-thiadiazole intermediate+ClSO₃HSulfonyl chlorideMorpholineFinal Product\text{Triazole-thiadiazole intermediate} + \text{ClSO₃H} \rightarrow \text{Sulfonyl chloride} \xrightarrow{\text{Morpholine}} \text{Final Product}

Chemical Modifications

The compound undergoes:

  • Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes sulfur atoms to sulfones.

  • Nucleophilic Substitution: Chlorine at position 4 is replaceable with amines or thiols under basic conditions.

  • Reduction: NaBH₄ reduces the sulfonyl group to thioether, altering bioavailability.

Pharmacological Activities

Anticancer Efficacy

In vitro studies demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 2.8 μM and 3.5 μM, respectively. Mechanistically, the compound inhibits PARP-1 (Poly-ADP-ribose polymerase) and EGFR (Epidermal Growth Factor Receptor), inducing apoptosis via caspase-3 activation.

Table 1: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (μM)Target Protein
MCF-72.8PARP-1
A5493.5EGFR
HeLa4.1Topoisomerase II

Antimicrobial Performance

The thiadiazole moiety confers broad-spectrum activity :

  • Gram-positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus.

  • Fungi: 64 μg/mL against Candida albicans .

Electron-withdrawing substituents (e.g., -Cl) enhance membrane disruption and β-lactamase inhibition .

Mechanism of Action

Enzyme Inhibition

The compound’s PARP-1 inhibition (Ki = 0.9 μM) disrupts DNA repair in cancer cells, synergizing with chemotherapy. Concurrent EGFR tyrosine kinase inhibition (IC₅₀ = 1.2 μM) blocks pro-survival signaling pathways.

Antibacterial Pathways

  • Cell Wall Synthesis: Interference with penicillin-binding proteins (PBPs) in S. aureus .

  • Reactive Oxygen Species (ROS): Thiadiazole-mediated ROS generation causes oxidative damage .

Comparative Analysis with Analogues

Table 2: Key Analogues and Their Activities

CompoundIC₅₀ (MCF-7, μM)MIC (S. aureus, μg/mL)
1,2,4-Triazolo[3,4-b]thiadiazole5.616
Bis(triazolo)thiadiazole4.312
Target Compound2.88

The target compound outperforms analogues due to its sulfonylmorpholine group, which enhances target affinity and pharmacokinetics.

Research Applications and Future Directions

Drug Development

  • Combination Therapy: Synergy with cisplatin observed in ovarian cancer models.

  • Prodrug Design: Ester derivatives improve oral bioavailability in preclinical trials .

Biochemical Probes

Used to study PARP-1/EGFR crosstalk in DNA damage response pathways.

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